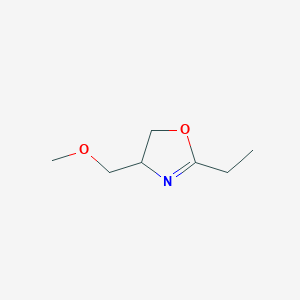
2-Ethyl-4-(methoxymethyl)-4,5-dihydro-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4-(methoxymethyl)-4,5-dihydro-1,3-oxazole is a heterocyclic organic compound with the molecular formula C7H13NO2 This compound belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4-(methoxymethyl)-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethyl-4-methylimidazoline with methanol in the presence of a catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the oxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) are often employed to improve reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-4-(methoxymethyl)-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce 4,5-dihydrooxazole derivatives.
Scientific Research Applications
2-Ethyl-4-(methoxymethyl)-4,5-dihydro-1,3-oxazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-(methoxymethyl)-4,5-dihydro-1,3-oxazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can trigger downstream signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
2-Ethyl-4-methylimidazole: Shares a similar core structure but differs in the presence of a methyl group instead of a methoxymethyl group.
2-Methoxy-4-methylphenol: Contains a phenolic ring with similar substituents but lacks the oxazole ring.
Uniqueness: 2-Ethyl-4-(methoxymethyl)-4,5-dihydro-1,3-oxazole is unique due to its specific substitution pattern and the presence of both ethyl and methoxymethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
64228-20-2 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
2-ethyl-4-(methoxymethyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C7H13NO2/c1-3-7-8-6(4-9-2)5-10-7/h6H,3-5H2,1-2H3 |
InChI Key |
ISZMEQMRLHAYLH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(CO1)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















